molecular formula C13H24N2O B1491133 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane CAS No. 2097954-84-0

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

Cat. No.: B1491133
CAS No.: 2097954-84-0
M. Wt: 224.34 g/mol
InChI Key: XTLYCQULIJKQQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane is a useful research compound. Its molecular formula is C13H24N2O and its molecular weight is 224.34 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have been known to target the soluble epoxide hydrolase (seh) enzyme .

Mode of Action

The mode of action of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31If it acts like similar compounds, it may inhibit the seh enzyme, leading to a stabilization of epoxy fatty acids .

Biochemical Pathways

The specific biochemical pathways affected by 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Inhibition of seh can affect the metabolism of epoxy fatty acids .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[31Similar compounds have shown efficacy in reducing pain and inflammatory states in vivo .

Properties

IUPAC Name

6-ethoxy-3-piperidin-4-yl-3-azabicyclo[3.1.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O/c1-2-16-13-10-7-11(13)9-15(8-10)12-3-5-14-6-4-12/h10-14H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTLYCQULIJKQQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C2CC1CN(C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 2
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 3
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 4
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 5
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane
Reactant of Route 6
6-Ethoxy-3-(piperidin-4-yl)-3-azabicyclo[3.1.1]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.